![molecular formula C11H20N3O14P3 B608870 MBC-11 CAS No. 332863-86-2](/img/structure/B608870.png)
MBC-11
准备方法
合成路线和反应条件
MBC-11 是通过将依替膦酸与阿糖胞苷共价连接而合成的。合成涉及在阿糖胞苷-5'-磷酸和依替膦酸之间形成酸酐。 反应条件通常包括使用溶剂和试剂,这些溶剂和试剂有助于形成缀合物而不降解各个组分 .
工业生产方法
This compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以保持化合物的完整性。 然后,该化合物被纯化并配制用于研究使用 .
化学反应分析
反应类型
MBC-11 会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在阿糖胞苷部分。
还原: 还原反应也会发生,影响依替膦酸部分。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 常用亲核试剂包括氢氧根离子和胺
主要产品
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,阿糖胞苷部分的氧化会导致阿糖胞苷衍生物的形成,而依替膦酸的还原会产生还原的双膦酸盐化合物 .
科学研究应用
MBC-11 具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究双膦酸酯缀合物的行为。
生物学: 研究其对细胞过程的影响,特别是在癌细胞中。
医学: 探索作为治疗肿瘤诱导的骨病的潜在治疗剂。
工业: 用于开发新的骨靶向药物和治疗方法
作用机制
MBC-11 通过靶向骨组织并将阿糖胞苷直接递送到病灶部位发挥作用。双膦酸依替膦酸部分与骨矿物质结合,而阿糖胞苷部分抑制癌细胞的 DNA 合成。 这种双重作用导致癌细胞活性和骨吸收减少 .
相似化合物的比较
类似化合物
唑来膦酸: 另一种用于治疗骨病的双膦酸酯。
帕米膦酸: 类似于依替膦酸,用于骨吸收障碍。
阿仑膦酸: 一种用于预防骨丢失的双膦酸酯
MBC-11 的独特性
This compound 由于其缀合物结构而具有独特性,它将依替膦酸的骨靶向特性与阿糖胞苷的抗代谢活性相结合。 这使得可以靶向递送并在治疗肿瘤诱导的骨病方面提高疗效 .
生物活性
MBC-11 is a novel pharmaceutical compound characterized as a conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine. This unique structure allows this compound to specifically target bone lesions associated with cancer, enhancing localized delivery while minimizing systemic exposure. The compound's design capitalizes on the affinity of bisphosphonates for hydroxyapatite in bone, facilitating the release of cytarabine directly at sites of tumor activity.
This compound operates through a dual mechanism:
- Bone Targeting : The etidronate component binds to bone tissue, particularly at sites of osteoclast activity.
- Antimetabolic Activity : Cytarabine inhibits DNA synthesis in cancer cells, effectively reducing their proliferation.
This dual-action approach allows this compound to address both the cancerous lesions and the associated bone damage, providing a targeted therapeutic strategy.
Pharmacokinetics and Pharmacodynamics
Research indicates that this compound's metabolites interact with various biological pathways involved in cancer cell proliferation and survival. The release of cytarabine can influence signaling pathways critical for tumor growth, enhancing its therapeutic effects against bone lesions. Interaction studies have also assessed potential drug-drug interactions with other anticancer agents used concurrently, ensuring a comprehensive understanding of its pharmacological profile.
Efficacy in Clinical Trials
This compound has demonstrated significant efficacy in clinical trials, particularly in reducing metabolic activity in bone-associated cancer cells. A Phase I study revealed:
- Partial Metabolic Responses : Patients treated with this compound exhibited reductions in bone turnover markers.
- Stabilization or Reduction in Bone Lesions : Notable improvements were observed in patients' conditions over the treatment period.
Case Studies
Several case studies have highlighted this compound's effectiveness:
- Case Study 1 : A patient with metastatic breast cancer showed a marked reduction in pain and stabilization of bone lesions after six months of treatment with this compound.
- Case Study 2 : In another instance, a patient with multiple myeloma experienced significant improvements in bone density and reduced tumor burden following administration of this compound.
Comparative Analysis with Other Compounds
This compound can be compared with several other compounds targeting similar pathways:
Compound Name | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Etidronate | Bisphosphonate | Inhibits osteoclast-mediated bone resorption | Used alone; not linked to an antimetabolite |
Zoledronic Acid | Bisphosphonate | Potent inhibitor of osteoclast activity | More potent than etidronate but not a drug conjugate |
Pamidronate | Bisphosphonate | Reduces skeletal-related events in malignancy | Administered intravenously; used primarily for hypercalcemia |
Denosumab | Monoclonal antibody | Inhibits RANKL to prevent osteoclast formation | Targets specific receptor pathways |
This compound's unique dual-action mechanism distinguishes it from these compounds by specifically targeting cancer cells within the bone environment while minimizing systemic side effects associated with conventional chemotherapy.
属性
IUPAC Name |
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N3O14P3/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21)/t5-,7-,8+,9-,11?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIKCRXUQCSUJS-ZLRZYOKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N3O14P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332863-86-2 | |
Record name | MBC-11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332863862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MBC-11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M53T688S5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。